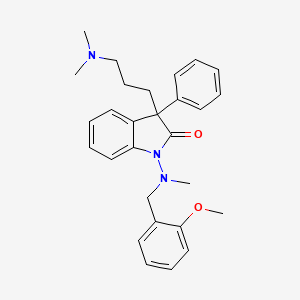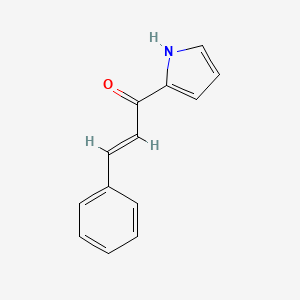
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxybenzyl group, and a phenyl group attached to an indolinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via a reductive amination reaction involving o-methoxybenzaldehyde and a suitable amine.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents onto the indolinone core.
Common Reagents and Conditions
Oxidizing Agents: DDQ, potassium permanganate, etc.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.
Solvents: Dichloromethane, ethanol, etc.
Catalysts: Palladium on carbon, platinum oxide, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation with DDQ can lead to the removal of methoxybenzyl protecting groups, while reduction with sodium borohydride can yield reduced derivatives of the compound.
Applications De Recherche Scientifique
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, leading to changes in metabolic pathways.
Gene Expression Modulation: The compound can influence the expression of specific genes, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
- **3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone
Uniqueness
3-(3-(Dimethylamino)propyl)-1-((o-methoxybenzyl)methylamino)-3-phenyl-2-indolinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
33391-27-4 |
|---|---|
Formule moléculaire |
C28H33N3O2 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
3-[3-(dimethylamino)propyl]-1-[(2-methoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C28H33N3O2/c1-29(2)20-12-19-28(23-14-6-5-7-15-23)24-16-9-10-17-25(24)31(27(28)32)30(3)21-22-13-8-11-18-26(22)33-4/h5-11,13-18H,12,19-21H2,1-4H3 |
Clé InChI |
GSGNIJLOVQBZPK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)


![3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-4-[3-methyl-4-(propan-2-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12008315.png)
![N'-((E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene)-2-(2-naphthyloxy)acetohydrazide](/img/structure/B12008318.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}dodecanehydrazide](/img/structure/B12008338.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
